molecular formula C18H16N6OS2 B2718245 N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide CAS No. 1226431-56-6

N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide

Cat. No.: B2718245
CAS No.: 1226431-56-6
M. Wt: 396.49
InChI Key: YRIKCPIBMMSXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain several notable substructures, including a benzothiazole, a thiazole, and a pyrimidine ring. Benzothiazoles are heterocyclic aromatic compounds and are part of many pharmaceuticals and dyes. Thiazoles are also a type of heterocyclic compound and are found in many drugs, including some antifungal, antibacterial, and antiviral medications. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole, thiazole, and pyrimidine rings are all aromatic, meaning they have a cyclic, planar structure with pi electrons delocalized across the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like the size and shape of the molecule, the presence and position of any functional groups, and the overall charge distribution would all play a role .

Scientific Research Applications

Synthesis Applications

Synthetic Routes and Building Blocks : The compound has been utilized as a key intermediate in the synthesis of complex heterocyclic structures. For instance, Janardhan et al. (2014) highlighted its use in generating fused thiazolo[3,2-a]pyrimidinones, employing N-aryl-2-chloroacetamides as electrophilic components. This approach facilitated the formation of ring-annulated products with confirmed structures through analytical and spectral studies, including X-ray data (Janardhan, Srinivas, Rajitha, & Péter, 2014).

Chemical Stability and Modifications : Research on the structural modifications of related benzothiazole derivatives revealed efforts to enhance metabolic stability, as noted by Stec et al. (2011). They explored various heterocyclic analogs to mitigate metabolic deacetylation, identifying alternatives that retained in vitro potency and in vivo efficacy with minimal deacetylated metabolites, demonstrating the importance of structural optimization in medicinal chemistry (Stec et al., 2011).

Pharmaceutical Research

Antitumor Potential : The antitumor activities of benzothiazole derivatives, including structures analogous to the compound , have been assessed against various human tumor cell lines. Yurttaş et al. (2015) synthesized derivatives and evaluated their antitumor efficacy, identifying specific compounds with considerable activity against certain cancer types (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Antifungal Activities : Mokhtari and Pourabdollah (2013) investigated N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for antimicrobial effectiveness against pathogenic bacteria and Candida species. The study highlighted the influence of structural variations on antimicrobial potency, particularly against fungal pathogens (Mokhtari & Pourabdollah, 2013).

Photophysical Properties

Crystallographic Insights : Balijapalli et al. (2017) provided a detailed examination of the photophysical properties of N-(benzo[d]thiazol-2-yl)acetamide crystals. The study elucidated the role of hydrogen bonding in the assembly of molecules and the impact of various substituents on the benzothiazole moiety, revealing insights into the structural characteristics that influence photophysical behaviors (Balijapalli et al., 2017).

Mechanism of Action

Target of Action

The primary targets of N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide Similar compounds have been shown to exhibit antibacterial activity .

Mode of Action

The exact mode of action of This compound It’s worth noting that similar compounds have been found to exhibit promising activity against staphylococcus aureus .

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Pharmacokinetics

The ADME properties and bioavailability of This compound Similar compounds have been reported to show a favourable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been found to exhibit bactericidal activity against staphylococcus aureus .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be of interest in fields like medicinal chemistry, materials science, or environmental science .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6OS2/c1-10-7-11(2)20-16(19-10)24-17-21-12(9-26-17)8-15(25)23-18-22-13-5-3-4-6-14(13)27-18/h3-7,9H,8H2,1-2H3,(H,22,23,25)(H,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIKCPIBMMSXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.